![molecular formula C26H23N3O3 B3218371 5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189504-18-4](/img/structure/B3218371.png)
5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
描述
5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, commonly known as PMY-1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The compound has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial effects.
作用机制
The exact mechanism of action of PMY-1 is not fully understood. However, it has been proposed that PMY-1 exerts its biological effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. In addition, PMY-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
PMY-1 has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, PMY-1 has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of certain enzymes involved in cell survival. In addition, PMY-1 has been shown to exhibit antiviral and antibacterial effects by inhibiting the replication of the virus or bacteria. PMY-1 has also been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of PMY-1 is its potent anticancer activity against a wide range of cancer cell lines. In addition, PMY-1 exhibits antiviral and antibacterial effects, which may have potential therapeutic applications. However, one of the limitations of PMY-1 is its limited solubility in water, which may limit its use in certain experiments. In addition, further studies are needed to fully understand the mechanism of action of PMY-1 and its potential side effects.
未来方向
There are several potential future directions for the study of PMY-1. One area of research could focus on optimizing the synthesis method for PMY-1 to improve its purity and yield. In addition, further studies are needed to fully understand the mechanism of action of PMY-1 and its potential side effects. Another area of research could focus on developing novel derivatives of PMY-1 with improved solubility and potency. Finally, clinical trials are needed to evaluate the safety and efficacy of PMY-1 as a potential therapeutic agent for cancer, viral, and bacterial infections, and neurodegenerative diseases.
科学研究应用
PMY-1 has been extensively studied for its potential therapeutic properties. In vitro studies have shown that PMY-1 exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. PMY-1 has also been shown to exhibit antiviral activity against influenza A virus and antibacterial activity against Staphylococcus aureus. In addition, PMY-1 has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-31-20-12-10-18(11-13-20)15-28-17-27-24-22-8-3-4-9-23(22)29(25(24)26(28)30)16-19-6-5-7-21(14-19)32-2/h3-14,17H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFOLWSDPCFFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




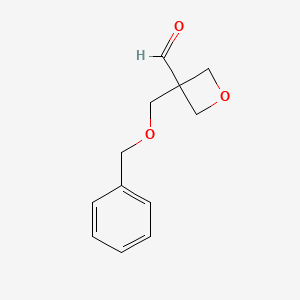
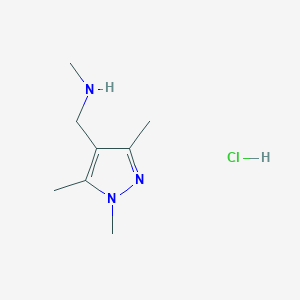
![5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3218316.png)
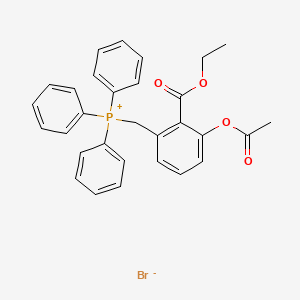


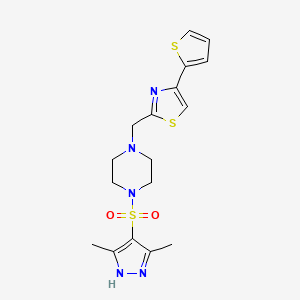
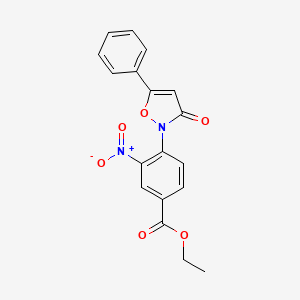
![4-[({[5-(3-methylphenyl)-2-thienyl]sulfonyl}amino)methyl]-N-phenylbenzamide](/img/structure/B3218377.png)
![N-benzyl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3218385.png)

![N-(2,5-dimethylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3218392.png)
